molecular formula C23H22N4O2S B2957016 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine CAS No. 1112278-13-3

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine

Cat. No.: B2957016
CAS No.: 1112278-13-3
M. Wt: 418.52
InChI Key: BQRXRTFZODKTKF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazine ring, introduction of the oxadiazole moiety, and subsequent functionalization with the dimethylphenyl and ethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,4-Dimethylphenyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine
  • **3-(3,4-Dimethylphenyl)-6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is unique due to the presence of the ethoxyphenyl group, which may confer distinct physicochemical properties and biological activities. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-4-28-19-7-5-6-18(13-19)23-24-21(29-27-23)14-30-22-11-10-20(25-26-22)17-9-8-15(2)16(3)12-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRXRTFZODKTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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